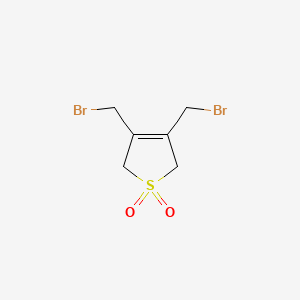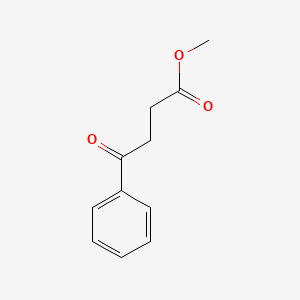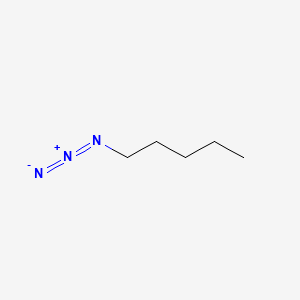![molecular formula C8H5BrO4 B1267089 6-ブロモベンゾ[d][1,3]ジオキソール-5-カルボン酸 CAS No. 60546-62-5](/img/structure/B1267089.png)
6-ブロモベンゾ[d][1,3]ジオキソール-5-カルボン酸
説明
6-Bromo-1,3-benzodioxole-5-carboxylic acid (6-BBDCA) is a heterocyclic compound that has been studied for its various applications in the scientific research field. This compound is a synthetic organic compound that belongs to the class of benzodioxoles, a group of compounds that are commonly used in organic synthesis. 6-BBDCA is an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds. It is also used in the synthesis of various biologically active molecules. Furthermore, 6-BBDCA has been used in the development of new materials, such as polymers and nanomaterials.
科学的研究の応用
2H-インダゾールの合成
関連化合物である6-ブロモ-1,3-ベンゾジオキソール-5-カルバルデヒドの用途の1つは、2H-インダゾールの合成です . インダゾールは、生物活性を持つことから、医薬品化学において幅広い用途を持つ有機化合物の一種です。
2-アリル-N-[(6-ブロモベンゾ[d][1,3]ジオキソール-5-イル)メチル]アニリンの合成
6-ブロモ-1,3-ベンゾジオキソール-5-カルバルデヒドのもう1つの用途は、2-アリル-N-[(6-ブロモベンゾ[d][1,3]ジオキソール-5-イル)メチル]アニリンの合成です . この化合物は、より複雑な有機分子の合成におけるビルディングブロックとして使用できる可能性があります。
材料科学
6-ブロモベンゾ[d][1,3]ジオキソール-5-カルボン酸のユニークな構造により、材料科学において貴重な存在となっています. これは、ユニークな特性を持つ新素材の開発に役立つ可能性があります。
新規化学反応の探求
6-ブロモベンゾ[d][1,3]ジオキソール-5-カルボン酸は、そのユニークな構造により、新規化学反応の探求に使用できます. これにより、新しい合成経路の発見や、より効率的な化学プロセスの開発につながる可能性があります。
医薬品開発
6-ブロモベンゾ[d][1,3]ジオキソール-5-カルボン酸は、医薬品開発に使用できる可能性があります. そのユニークな構造は、有効性が向上し、副作用が減少した新しい医薬品を設計および合成するために活用できます。
多様な有機化合物の合成
6-ブロモベンゾ[d][1,3]ジオキソール-5-カルボン酸は、幅広い有機化合物の合成におけるビルディングブロックとして使用できます . これにより、有機合成において貴重なツールとなります。
生化学分析
Biochemical Properties
6-Bromo-1,3-benzodioxole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The specific nature of these interactions can vary, but they often involve binding to active sites on enzymes or interacting with protein structures to influence their function. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 6-Bromo-1,3-benzodioxole-5-carboxylic acid on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact the expression of specific genes, thereby influencing the production of proteins that are crucial for various cellular functions .
Molecular Mechanism
At the molecular level, 6-Bromo-1,3-benzodioxole-5-carboxylic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,3-benzodioxole-5-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Bromo-1,3-benzodioxole-5-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
6-Bromo-1,3-benzodioxole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites that can have distinct biological activities .
Transport and Distribution
The transport and distribution of 6-Bromo-1,3-benzodioxole-5-carboxylic acid within cells and tissues are important factors that determine its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins or accumulate in specific cellular compartments. The distribution of the compound within tissues can also influence its overall activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 6-Bromo-1,3-benzodioxole-5-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The localization of the compound can also influence its stability and degradation within the cell .
特性
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFYLBBOKXFHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299042 | |
| Record name | 1,3-benzodioxole-5-carboxylic acid, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60546-62-5 | |
| Record name | 60546-62-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzodioxole-5-carboxylic acid, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,3-benzodioxole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)



![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)


